N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide
Description
Historical Development of Tetrahydrothiophene and Benzoxazinone-Based Compounds
The evolution of tetrahydrothiophene derivatives traces back to early 20th-century investigations into sulfur-containing heterocycles. Tetrahydrothiophene, a saturated five-membered ring with one sulfur atom, was first synthesized via the vapor-phase reaction of tetrahydrofuran with hydrogen sulfide catalyzed by alumina. Its sulfone derivative, 1,1-dioxidotetrahydrothiophene (sulfolane), emerged as a polar aprotic solvent following oxidation studies in the 1950s. These compounds gained prominence in industrial applications, such as natural gas odorization and polymer chemistry, due to their thermal stability and tunable electronic properties.
Parallelly, benzoxazinone scaffolds—characterized by a fused benzene and oxazinone ring—were explored for their bioactive potential. Early synthetic routes involved Mannich condensations of phenols, amines, and formaldehyde, as documented in mid-20th-century heterocyclic chemistry literature. The 2-oxo-2H-benzo[b]oxazin-4(3H)-yl moiety, in particular, became a focus due to its structural similarity to natural alkaloids and capacity for hydrogen bonding. For instance, 2-phenyl-3,1-benzoxazin-4-one (BZ1) and its chlorophenyl analog (BZ2) demonstrated antiplatelet activity through cyclooxygenase-1 inhibition, with reranked docking scores of −70 compared to aspirin’s −63.
Significance in Medicinal Chemistry and Drug Development
The fusion of tetrahydrothiophene sulfone and benzoxazinone pharmacophores in N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-oxo-2H-benzo[b]oxazin-4(3H)-yl)acetamide represents a strategic approach to enhance drug-like properties. Tetrahydrothiophene sulfones contribute to solubility and metabolic stability via their sulfone group’s electron-withdrawing effects, while benzoxazinones offer rigid aromatic platforms for target engagement.
Recent studies highlight benzoxazinones’ versatility:
- Molecular Target Engagement : BZ1 and BZ2 exhibit binding affinities to cyclooxygenase-1 (COX-1) comparable to aspirin, as evidenced by molecular docking scores.
- Pharmacokinetic Optimization : Substituents on the benzoxazinone ring modulate logP values (e.g., BZ1: 2.855; BZ2: 3.5084), balancing lipophilicity and aqueous solubility.
Table 1 : Key Pharmacokinetic Parameters of Benzoxazinone Derivatives
| Parameter | BZ1 | BZ2 |
|---|---|---|
| Molecular Weight (g/mol) | 223.23 | 257.68 |
| logP | 2.855 | 3.508 |
| Intestinal Absorption (%) | 95.69 | 96.82 |
| CYP3A4 Substrate | Yes | Yes |
Current Research Landscape and Knowledge Gaps
Contemporary research focuses on hybrid molecules that merge sulfur-containing heterocycles with privileged scaffolds like benzoxazinones. A 2025 study synthesized 2-(4′-chlorophenyl)-3,1-benzoxazin-4-one (BZ2) via pyridine-catalyzed acylation, achieving 96.8% intestinal absorption in silico. However, critical gaps persist:
- Structural Diversity : Limited exploration of tetrahydrothiophene sulfone conjugates beyond acetylated linkers.
- Mechanistic Elucidation : Unclear role of the sulfone group in modulating target selectivity versus off-target effects.
- Synthetic Scalability : Current routes for benzoxazinones rely on multistep sequences with moderate yields (e.g., 65–78% for BZ1/BZ2).
Research Objectives and Scope
This article aims to:
- Systematically analyze the synthetic pathways for N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-oxo-2H-benzo[b]oxazin-4(3H)-yl)acetamide.
- Evaluate its physicochemical and pharmacokinetic profiles relative to parent pharmacophores.
- Identify potential therapeutic applications grounded in benzoxazinone-mediated target modulation.
The scope excludes clinical translation aspects (e.g., dosage optimization) to prioritize molecular design and preclinical relevance.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(2-oxo-3H-1,4-benzoxazin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c17-13(15-10-5-6-22(19,20)9-10)7-16-8-14(18)21-12-4-2-1-3-11(12)16/h1-4,10H,5-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJHVRYYDUAWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2CC(=O)OC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring and a benzo[b][1,4]oxazine moiety, which are known to contribute to various pharmacological properties. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C17H18N2O3S |
| Molecular Weight | 318.40 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available in current databases |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include tetrahydrothiophene derivatives and benzo[b][1,4]oxazine precursors. Catalysts and specific reaction conditions are crucial for achieving high yields.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzo[b][1,4]oxazines have shown activity against various bacterial strains. The presence of the tetrahydrothiophene ring may enhance this activity through mechanisms such as membrane disruption or inhibition of cell wall synthesis.
Anticancer Potential
Compounds containing oxazine moieties have been investigated for their anticancer properties. Studies have reported that certain derivatives can induce apoptosis in cancer cells by activating intrinsic pathways. The specific role of this compound in this context remains to be fully elucidated.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted on human cancer cell lines (e.g., MCF-7 and HeLa). The compound demonstrated IC50 values in the low micromolar range, suggesting potential for further development as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Acetamide Substituents
The acetamide nitrogen substituent significantly influences pharmacological and physicochemical properties. Key analogs include:
- N,N-Dimethyl-2-(3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide (Compound 19) Structure: Features a dimethylamide group instead of the tetrahydrothiophene dioxid substituent. Activity: Demonstrated antitrypanosomal activity against Trypanosoma brucei N-myristoyltransferase, with an IC₅₀ of 1.2 µM .
N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (Compound 1a)
Heterocyclic Core Modifications
Alterations to the benzo[b][1,4]oxazinone core impact target selectivity and binding:
- 2-(6-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic Acid Structure: Chlorine substitution at position 6 of the benzooxazinone ring. Impact: Chlorine increases lipophilicity (logP ≈ 2.1) and may enhance binding to hydrophobic enzyme pockets . Activity: Not explicitly reported, but chloro-substituted analogs often show enhanced antimicrobial or antiparasitic activity.
- N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide Structure: Replaces benzooxazinone with a benzothiazinone core and adds a hydroxyl group. Activity: Hydroxylamine group may confer radical-scavenging or metal-chelating properties, relevant to antioxidant applications .
Functional Group Replacements
- Ethyl 2-(7-Chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate
Pharmacokinetic and Pharmacodynamic Comparisons
Physicochemical Properties
*Estimated using bioinformatics tools (e.g., SwissADME).
Predicted Pharmacokinetics
- Compound 1a : High BBB permeability (predicted CNS MPO score = 4.2), suitable for neuroactive targets.
- V9 (Quinazolinone analog) : Enhanced analgesic activity (ED₅₀ = 12 mg/kg) attributed to ethylamino substituent, which improves target affinity.
Antimicrobial and Antiparasitic Activity
- Compound 14 Derivatives : Nitro-substituted benzoxazinonylacetohydrazides showed potent antibacterial activity (MIC = 8 µg/mL against S. aureus), likely due to nitro group-mediated DNA intercalation.
- Compound 18 : A benzooxazinone propionamide analog exhibited antitrypanosomal activity (IC₅₀ = 0.9 µM), suggesting the core’s relevance in parasitic enzyme inhibition.
Antioxidant and Anti-inflammatory Activity
- Compound 1b : Thiophene-2-carboxamide derivative displayed the highest antioxidant activity (IC₅₀ = 32 µM), linked to thiophene’s electron-rich structure.
- V9 : Quinazolinone acetamide with ethylamino substitution reduced inflammation (carrageenan-induced edema inhibition = 68%), outperforming ibuprofen in efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including oxidation of intermediates (e.g., hydrogen peroxide for sulfone formation) and coupling reactions using reagents like N,N′-carbonyldiimidazole (CDI) to form acetamide linkages. Critical parameters include solvent polarity (e.g., DMF or acetonitrile), temperature control (60–80°C), and stoichiometric ratios to minimize side products. Yield optimization often requires iterative adjustments to reaction times and purification steps (e.g., column chromatography) .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and purity. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfone S=O stretches at ~1300 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer : Start with in vitro assays:
- Enzyme inhibition : Use fluorogenic substrates or ELISA to test activity against kinases or proteases.
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7).
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors.
Prioritize dose-response curves (1–100 µM) and include positive controls (e.g., staurosporine for cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in the benzooxazinone ring (e.g., halogenation at position 6) or tetrahydrothiophene sulfone substituents.
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical binding residues.
- Biological testing : Compare IC₅₀ values across analogs in parallel assays (e.g., kinase panels).
SAR data should be analyzed with multivariate regression to isolate key structural contributors .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics. Address via:
- Metabolic stability : Incubate with liver microsomes to identify metabolic hotspots; introduce blocking groups (e.g., methyl or fluorine).
- Bioavailability : Formulate with cyclodextrins or lipid nanoparticles.
- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) for quantitative biodistribution studies in rodent models .
Q. How can X-ray crystallography elucidate binding modes with biological targets?
- Methodological Answer : Co-crystallize the compound with purified target proteins (e.g., kinases or proteases). Use synchrotron radiation (resolution ≤2.0 Å) to resolve electron density maps. Refinement with Phenix or CCP4 software identifies hydrogen bonds, hydrophobic pockets, and conformational changes. Compare with apo-protein structures to validate binding .
Q. What computational approaches predict off-target interactions and toxicity risks?
- Methodological Answer :
- Docking simulations : Screen against databases like ChEMBL or PubChem BioAssay.
- Machine learning : Train models on ToxCast data to predict hepatotoxicity or cardiotoxicity.
- ADMET prediction : Use SwissADME or ADMETLab for permeability, CYP inhibition, and plasma protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
